molecular formula C5H13ClNO3P B2795532 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride CAS No. 139602-47-4

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride

Cat. No.: B2795532
CAS No.: 139602-47-4
M. Wt: 201.59
InChI Key: POJGWYRSZCALND-UHFFFAOYSA-N
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Description

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl. It is also known by its IUPAC name, (dimethylphosphoryl)methyl)glycine hydrochloride . This compound is characterized by its unique structure, which includes a dimethylphosphoryl group attached to a glycine backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride typically involves the reaction of glycine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylphosphorylmethylamino)acetic acid;hydrochloride is unique due to its specific structure, which includes a glycine backbone and a dimethylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile reagent in chemical synthesis and biological studies .

Properties

IUPAC Name

2-(dimethylphosphorylmethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P.ClH/c1-10(2,9)4-6-3-5(7)8;/h6H,3-4H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGWYRSZCALND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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